2,5-Dimethylbenzenesulfonic acid
Overview
Description
2,5-Dimethylbenzenesulfonic acid, also known as p-xylene-2-sulfonic acid, is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzenesulfonic acid is typically synthesized through the sulfonation of p-xylene. The process involves reacting p-xylene with concentrated sulfuric acid (93%) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:
C8H10+H2SO4→C8H10O3S+H2O
After the reaction, the product is purified by removing water through distillation, resulting in this compound dihydrate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then crystallized and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives like 2,5-dimethylbenzenesulfonates.
Oxidation: Formation of 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylbenzenesulfonates.
Scientific Research Applications
2,5-Dimethylbenzenesulfonic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Employed in the study of enzyme activities and metabolic pathways.
Industrial Applications: Utilized in the production of dyes, detergents, and pharmaceuticals.
Analytical Chemistry: Used as a standard in chromatographic analysis and as a reagent for serum cholesterol determination.
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. The sulfonic acid group is highly polar and can interact with various molecular targets, facilitating reactions such as esterification, amidation, and hydrolysis. The compound’s effects are primarily exerted through its interactions with nucleophiles and electrophiles in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the methyl groups present in 2,5-Dimethylbenzenesulfonic acid.
p-Toluenesulfonic acid: Contains a single methyl group at the para position relative to the sulfonic acid group.
2,4-Dimethylbenzenesulfonic acid: Has methyl groups at the 2nd and 4th positions of the benzene ring.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. The presence of two methyl groups at the 2nd and 5th positions enhances its solubility in organic solvents and affects its acidity compared to other sulfonic acids .
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYGRLEBKCYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041641 | |
Record name | 2,5-Dimethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-54-1, 66905-17-7 | |
Record name | 2,5-Dimethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-xylene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Xylene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1SEA5QNP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-dimethylbenzenesulfonic acid influence its ability to form complexes with metal ions?
A: The presence of the sulfonic acid group (-SO3H) in this compound makes it a strong acid capable of readily donating a proton. This deprotonation generates a negatively charged sulfonate group (-SO3-) which can act as a ligand to coordinate with metal ions. Research has shown that this compound forms complexes with various metal ions, including tin [] and bismuth []. The steric effects of the two methyl groups in the 2 and 5 positions on the benzene ring may influence the geometry and stability of these complexes.
Q2: Can you describe the crystal structure of a complex formed by this compound and its potential applications?
A: The reaction of this compound with n-Bu2SnO forms the stable monomeric tin complex [n-Bu2Sn(H2O)4]2+[2,5-Me2-C6H3SO3]-2 []. X-ray crystallography revealed a unique two-dimensional layered structure with a planar array of tin atoms. This structure arises from hydrogen bonding interactions between coordinated water molecules and the sulfonate anions. This complex exhibits excellent catalytic activity in the acylation of alcohols and phenols [], highlighting its potential in organic synthesis.
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